Cas no 2034367-08-1 (N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide)

N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a specialized organic compound featuring a pyridazinone core functionalized with a cyclopropyl group and an acetamide linker bearing a 2-cyanophenyl substituent. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of the electron-withdrawing cyano group enhances reactivity, while the cyclopropyl moiety may contribute to metabolic stability. The compound's rigid heterocyclic framework and amide linkage offer opportunities for targeted interactions in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in pharmaceutical research and development.
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide structure
2034367-08-1 structure
Product name:N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
CAS No:2034367-08-1
MF:C16H14N4O2
MW:294.30796289444
CID:5334482

N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
    • N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
    • N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
    • Inchi: 1S/C16H14N4O2/c17-9-12-3-1-2-4-13(12)18-15(21)10-20-16(22)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,10H2,(H,18,21)
    • InChI Key: ROIRSDLDILSDNX-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2CC2)=NN1CC(NC1C=CC=CC=1C#N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 582
  • XLogP3: 1.4
  • Topological Polar Surface Area: 85.6

N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6564-3039-2μmol
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6564-3039-2mg
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
2mg
$59.0 2023-09-08
Life Chemicals
F6564-3039-5μmol
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6564-3039-10μmol
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6564-3039-10mg
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
10mg
$79.0 2023-09-08
Life Chemicals
F6564-3039-3mg
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
3mg
$63.0 2023-09-08
Life Chemicals
F6564-3039-20μmol
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6564-3039-5mg
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
5mg
$69.0 2023-09-08
Life Chemicals
F6564-3039-75mg
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
75mg
$208.0 2023-09-08
Life Chemicals
F6564-3039-50mg
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
2034367-08-1
50mg
$160.0 2023-09-08

Additional information on N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Comprehensive Overview of N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide (CAS No. 2034367-08-1)

The compound N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide, identified by its CAS No. 2034367-08-1, has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique pyridazinone core and cyclopropyl substituent, exhibits promising biological activity, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, which aligns with the growing demand for precision medicine.

In recent years, the scientific community has focused on small-molecule inhibitors and heterocyclic compounds due to their versatility in drug design. The N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide structure combines a cyanophenyl moiety with a dihydropyridazinone scaffold, a combination that has been explored for its potential in modulating protein-protein interactions. This aligns with current trends in targeted therapy, where researchers seek compounds with high selectivity and minimal off-target effects.

The CAS No. 2034367-08-1 compound is also notable for its hydrogen-bond acceptor and donor properties, which are critical for binding to biological targets. Its acetamide linker provides flexibility, enabling optimal orientation for interactions with binding pockets. These features make it a valuable candidate for further exploration in structure-activity relationship (SAR) studies, a hot topic in modern drug discovery.

From a synthetic chemistry perspective, the preparation of N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves multi-step organic transformations, including cyclization and amide coupling reactions. Researchers are increasingly interested in optimizing these synthetic routes to improve yield and scalability, addressing the demand for cost-effective and sustainable methodologies. Green chemistry principles, such as reducing solvent waste and using catalytic systems, are often applied to enhance the environmental profile of such syntheses.

Another area of interest is the compound's potential role in kinase inhibition, a key mechanism in treating various diseases. The pyridazinone core is known to interact with ATP-binding sites in kinases, making CAS No. 2034367-08-1 a promising scaffold for developing selective kinase inhibitors. This is particularly relevant given the rise of personalized medicine and the need for therapies tailored to individual genetic profiles.

In addition to its pharmaceutical applications, N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been studied for its physicochemical properties, such as solubility, logP, and metabolic stability. These parameters are critical for assessing its drug-likeness and bioavailability, which are frequently searched topics in ADME (Absorption, Distribution, Metabolism, and Excretion) research. Computational tools, including molecular docking and QSAR modeling, are often employed to predict these properties, reflecting the integration of AI-driven drug discovery in contemporary science.

As the demand for novel therapeutic agents grows, CAS No. 2034367-08-1 represents a compelling case study in the intersection of medicinal chemistry and biotechnology. Its structural features and biological potential make it a valuable subject for further investigation, particularly in the context of orphan diseases and rare genetic disorders, where unmet medical needs remain high. The compound's versatility underscores the importance of continued research into heterocyclic scaffolds and their applications in modern medicine.

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